2-Aminoquinoline
Overview
Description
2-Aminoquinoline is a derivative of quinoline and is notable for its roles as antimalarial drugs . It is also referred to as 2-Quinolinamine .
Synthesis Analysis
The synthesis of 2-aminoquinolines can be achieved through several chemical reactions including Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), and reductive amination . A rhodium (II) catalyzed efficient method has been disclosed for the synthesis of 2-aminoquinoline derivatives from 2-quinolones and N-sulfonyl-1,2,3-triazoles .Molecular Structure Analysis
The molecular formula of 2-Aminoquinoline is C9H8N2 . It has an average mass of 144.173 Da and a mono-isotopic mass of 144.068741 Da .Chemical Reactions Analysis
The synthesis of 2-aminoquinolines involves several chemical reactions including Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), and reductive amination .Physical And Chemical Properties Analysis
2-Aminoquinoline has a molecular weight of 144.17 . Its molecular formula is C9H8N2 .Scientific Research Applications
1. Antimalarial Drug Development 2-Aminoquinoline and its derivatives have been significant in antimalarial drug development. For example, compounds like primaquine and tafenoquine, derived from the aminoquinoline family, have shown efficacy in treating malaria. These drugs act against various stages of the malaria parasite and have been a cornerstone in malaria therapy despite some associated toxicities and resistance issues. Studies highlight their action mechanisms and ongoing research to improve their efficacy and safety profiles (Baird, 2019), (Grewal, 1981).
2. Alzheimer's Disease Research In the context of Alzheimer's disease, 2-aminoquinoline-based compounds have been explored as potential inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). These compounds have shown promise in reducing levels of Aβ in the cerebrospinal fluid, indicating potential therapeutic value in Alzheimer's disease management (Cheng et al., 2011).
3. Fluorescence and Chemical Analysis N-aryl-2-aminoquinolines, a derivative of 2-aminoquinoline, have been synthesized and studied for their luminescence properties. These compounds are significant in biological applications, particularly in fluorescence-based studies, with their fluorescence behavior influenced by factors like hydrogen bonding and substituents (Hisham et al., 2019).
4. Cancer Research Certain 4-aminoquinoline derivatives have shown antiproliferative activities against human tumor cells. These compounds, including dehydroxy isoquine and isotebuquine, have been investigated for their potential as anticancer agents, highlighting their efficacy against various human cancer lines and their mechanisms of action (Romero et al., 2019).
5. Osteoarthritis Treatment 2-Aminoquinoline has been studied for its potential in treating osteoarthritis. Research suggests that it can prevent articular cartilage degradation in osteoarthritis rats through the inhibition of inflammatory factors and downregulation of NF-κB activation. This indicates its potential effectiveness in the treatment of osteoarthritis (He & Zheng, 2020).
6. Synthetic Chemistry 2-Aminoquinolines have been the focus of various synthetic chemistry studies. Methods like microwave-assisted synthesis and one-pot synthesis approaches have been developed to efficiently create multisubstituted 2-aminoquinolines. These synthetic methods are crucial for producing these compounds for further research and application in different fields (Zhang et al., 2014), (Wilson et al., 2002).
7. Antiplasmodial Activity Studies on 8-aminoquinoline analogues like tafenoquine have shown that they target the respiratory complex in Leishmania parasites, causing mitochondrial dysfunction and apoptosis-like death. This is significant for developing new treatments for diseases like leishmaniasis and malaria (Carvalho et al., 2010).
Safety And Hazards
Future Directions
The rearranged phenyl ether- and aniline-linked 2-aminoquinoline derivatives have been designed to disrupt the promiscuous binding pharmacophore and diminish off-target interactions while preserving potency, isoform selectivity, and cell permeability . This rearranged scaffold significantly reduces off-target binding, making it a promising direction for future research .
properties
IUPAC Name |
quinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMNJUJAKQGROZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060381 | |
Record name | 2-Quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Aminoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Aminoquinoline | |
CAS RN |
580-22-3, 31135-62-3 | |
Record name | 2-Aminoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=580-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Aminoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinolinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031135623 | |
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Record name | 2-AMINOQUINOLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58387 | |
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Record name | 2-AMINOQUINOLINE | |
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Record name | 2-Quinolinamine | |
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Record name | 2-Quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinolin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.600 | |
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Record name | 2-AMINOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9M8HW75Z | |
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Record name | 2-Aminoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131.5 - 132.5 °C | |
Record name | 2-Aminoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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